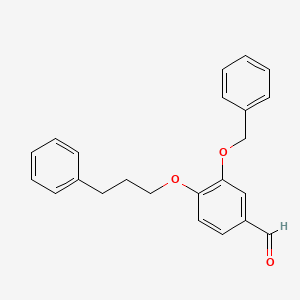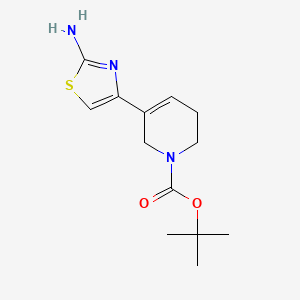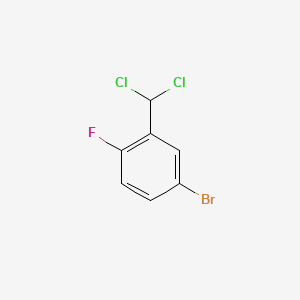![molecular formula C13H22N2O2 B13686369 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile typically involves the protection of the amino group with a Boc group, followed by the introduction of the acetonitrile moiety. One common method involves the reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are often used to remove the Boc group.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Primary amines.
Substitution: Deprotected amines or other substituted derivatives.
Applications De Recherche Scientifique
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]acetonitrile
- 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetate
- 2-[(1S,3R)-3-(Boc-amino)cyclohexyl]propionate
Uniqueness
2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile is unique due to its specific cyclohexyl ring structure and the presence of both a Boc-protected amino group and a nitrile group. This combination allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-(cyanomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h10-11H,4-7,9H2,1-3H3,(H,15,16) |
Clé InChI |
IWPGYCHEGWZXCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



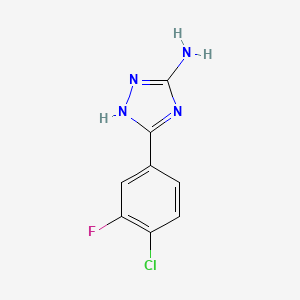
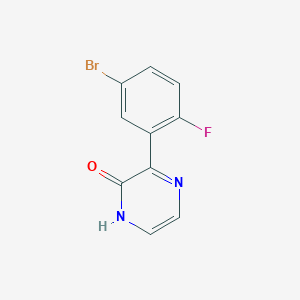
![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
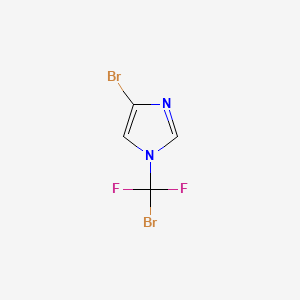
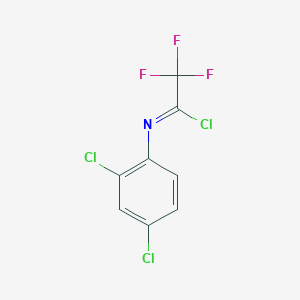
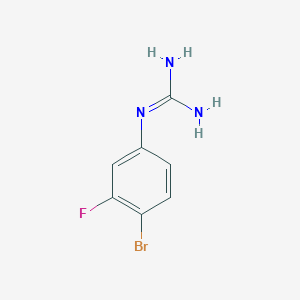
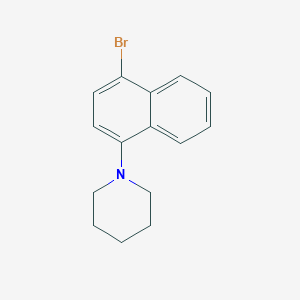
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
